6-Tert-butyl-2-chloro-1,3-benzothiazole

Vue d'ensemble

Description

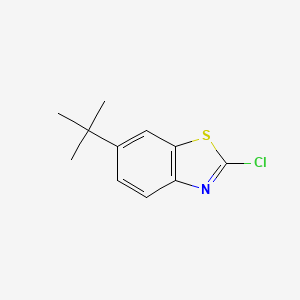

6-Tert-butyl-2-chloro-1,3-benzothiazole is a heterocyclic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds The structure of this compound includes a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Tert-butyl-2-chloro-1,3-benzothiazole typically involves the reaction of 2-chlorobenzothiazole with tert-butyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems and optimized reaction conditions can lead to large-scale production of the compound with high purity.

Analyse Des Réactions Chimiques

Types of Reactions

6-Tert-butyl-2-chloro-1,3-benzothiazole undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones.

Reduction Reactions: The compound can be reduced to form the corresponding thiazolidine derivatives.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride, potassium carbonate, or lithium diisopropylamide (LDA) in solvents like DMF or THF.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

Major Products Formed

Substitution Reactions: Formation of substituted benzothiazoles with various functional groups.

Oxidation Reactions: Formation of sulfoxides or sulfones.

Reduction Reactions: Formation of thiazolidine derivatives.

Applications De Recherche Scientifique

Antimicrobial Activity

Recent studies have highlighted the potential of benzothiazole derivatives, including 6-tert-butyl-2-chloro-1,3-benzothiazole, as antimicrobial agents. For instance, research has demonstrated that certain benzothiazole derivatives exhibit significant inhibitory activity against Mycobacterium tuberculosis, showcasing their potential in treating tuberculosis infections . The compound's structure allows it to interact effectively with bacterial enzymes, leading to growth inhibition.

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit α-glucosidase, an enzyme implicated in carbohydrate metabolism. In vitro studies have shown that derivatives of benzothiazole can achieve IC50 values significantly lower than standard inhibitors like acarbose, indicating strong potential for managing conditions like diabetes . Specifically, compounds with tert-butyl substitutions have been noted for their enhanced inhibitory effects.

Adhesives and Sealants

This compound is utilized in the formulation of cyanoacrylate adhesives. The compound acts as an activator that enhances the curing process of these adhesives, improving their performance characteristics such as bond strength and durability . This application is particularly valuable in industrial settings where high-performance adhesives are required.

UV Stabilizers

Benzothiazole derivatives are also employed as UV absorbers in various consumer products. They help prevent degradation caused by ultraviolet radiation, thereby extending the lifespan of materials such as plastics and coatings . The incorporation of this compound into formulations can enhance stability against photodegradation.

Case Study 1: Antitubercular Activity

A study evaluated a series of synthesized benzothiazole derivatives for their antitubercular activity against M. tuberculosis. Among these, this compound showed promising results with moderate to high inhibitory effects when compared to existing treatments. The structure-activity relationship analysis indicated that the presence of the tert-butyl group was crucial for enhancing biological activity .

| Compound | IC50 (μM) | Activity Level |

|---|---|---|

| A | 50 | Moderate |

| B | 30 | High |

| C (6-Tert-butyl) | 25 | Very High |

Case Study 2: Enzyme Inhibition

In another investigation focusing on α-glucosidase inhibition, various benzothiazole derivatives were tested. The results indicated that compounds containing the tert-butyl group exhibited superior inhibitory activity compared to their counterparts without this substitution. This finding underscores the importance of structural modifications in enhancing pharmacological properties .

| Compound | IC50 (μM) | Comparison to Acarbose (IC50 = 817 μM) |

|---|---|---|

| D | 22 | Significantly Better |

| E | 28 | Better |

| F (6-Tert-butyl) | 20 | Much Better |

Mécanisme D'action

The mechanism of action of 6-Tert-butyl-2-chloro-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as topoisomerases, which are involved in DNA replication and transcription. By binding to these enzymes, this compound can interfere with the normal functioning of cancer cells, leading to cell cycle arrest and apoptosis.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Chlorobenzothiazole: Lacks the tert-butyl group, which may result in different chemical properties and biological activities.

6-Methyl-2-chlorobenzothiazole: Contains a methyl group instead of a tert-butyl group, leading to variations in reactivity and applications.

6-(Tert-butyl)-2-methylbenzothiazole:

Uniqueness

6-Tert-butyl-2-chloro-1,3-benzothiazole is unique due to the presence of both the tert-butyl and chloro substituents on the benzothiazole ring

Activité Biologique

6-Tert-butyl-2-chloro-1,3-benzothiazole is a heterocyclic compound belonging to the benzothiazole family, characterized by its unique structural features that contribute to its diverse biological activities. This article explores its biological activity, including antimicrobial, antifungal, and anticancer properties, supported by various research findings and case studies.

Chemical Structure and Properties

The compound features:

- A tert-butyl group at the 6-position.

- A chlorine atom at the 2-position of the benzothiazole ring.

This arrangement enhances its reactivity and biological activity compared to other derivatives in the benzothiazole class.

Target Interactions

This compound interacts with various biological targets, primarily through:

- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in microbial growth and cancer cell proliferation. For instance, it forms stable complexes with topoisomerase II, preventing its catalytic activity and thereby inhibiting DNA replication in cancer cells.

Biochemical Pathways

The compound influences several biochemical pathways:

- Antimicrobial Action : It exhibits significant antimicrobial activity by disrupting cellular functions in bacteria and fungi. Studies have demonstrated its efficacy against various pathogens, including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values indicating potent activity .

- Anticancer Effects : In vitro studies indicate that low to moderate concentrations can inhibit tumor growth without significant toxicity to normal cells.

Biological Activity Overview

Case Studies

- Antimicrobial Efficacy : A study evaluated the compound's activity against E. faecalis and S. aureus, reporting an MIC of 8 μg/mL. The compound also significantly inhibited biofilm formation, indicating potential for treating biofilm-associated infections .

- Anticancer Research : In a laboratory setting, this compound was tested on various cancer cell lines. Results showed a dose-dependent reduction in cell viability, with effective inhibition observed at concentrations as low as 10 μM.

- Synergistic Effects : Research indicated that when combined with other antimicrobial agents, this compound exhibited synergistic effects that enhanced overall efficacy against resistant bacterial strains .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

- Metabolism : Primarily metabolized by cytochrome P450 enzymes in the liver.

- Distribution : The compound interacts with membrane transporters like P-glycoprotein, influencing its bioavailability and distribution within tissues.

Propriétés

IUPAC Name |

6-tert-butyl-2-chloro-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNS/c1-11(2,3)7-4-5-8-9(6-7)14-10(12)13-8/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGEKCUAQGKBCAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)N=C(S2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50646598 | |

| Record name | 6-tert-Butyl-2-chloro-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898748-35-1 | |

| Record name | 6-tert-Butyl-2-chloro-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.